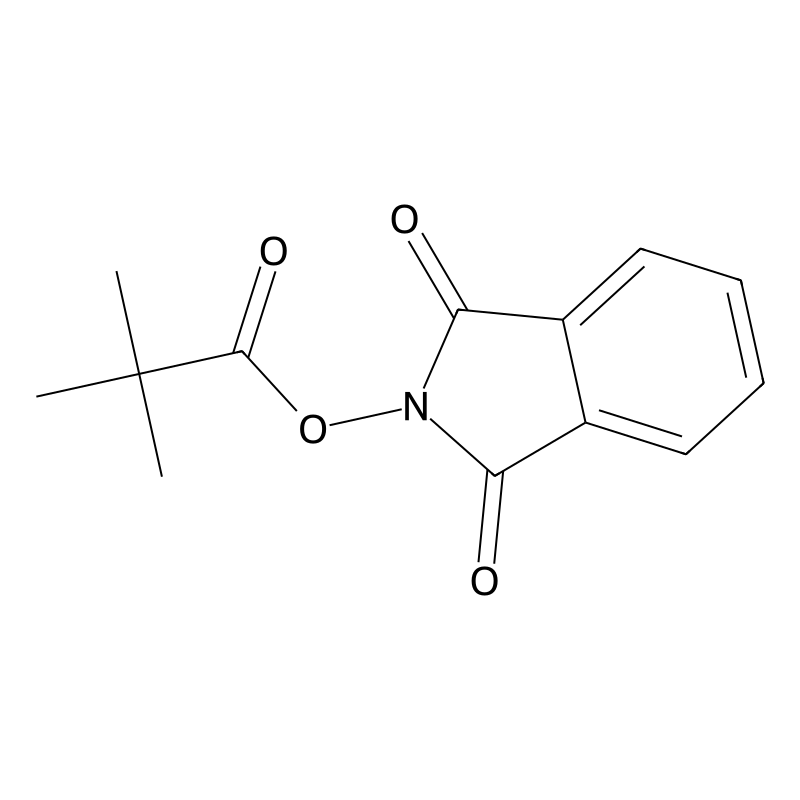

1,3-Dioxoisoindolin-2-yl pivalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3-Dioxoisoindolin-2-yl pivalate is a chemical compound with the molecular formula C13H13NO and a molecular weight of 247.25 g/mol. It features a unique structure characterized by a dioxoisoindoline moiety, which is a bicyclic compound containing two carbonyl groups and an isoindoline framework. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactive functional groups.

- Decarboxylation: The compound can undergo decarboxylation reactions to form substituted isoindolines.

- Nucleophilic Substitution: The presence of the dioxo group allows for nucleophilic attacks, making it suitable for further functionalization.

- Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.

These reactions are significant in the development of more complex organic molecules.

Research indicates that compounds related to 1,3-dioxoisoindolin-2-yl pivalate exhibit various biological activities. Some studies suggest potential anti-cancer properties, as certain isoindoline derivatives have shown cytotoxic effects against cancer cell lines. Additionally, there is interest in their role as enzyme inhibitors and their potential use in drug discovery.

Several methods have been developed for synthesizing 1,3-dioxoisoindolin-2-yl pivalate:

- One-Pot Synthesis: A visible-light-induced method has been reported that allows for the efficient synthesis of similar compounds from simpler precursors .

- Nickel-Catalyzed Reactions: Nickel-catalyzed processes have been utilized to create complex structures involving this compound, often yielding high purity and efficiency .

- Recrystallization: Post-synthesis purification through recrystallization ensures the removal of impurities, enhancing the yield and quality of the final product .

1,3-Dioxoisoindolin-2-yl pivalate has several applications:

- Pharmaceuticals: Its derivatives are being explored for their potential therapeutic effects.

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Materials Science: The compound may find applications in developing novel materials due to its unique structural properties.

Interaction studies involving 1,3-dioxoisoindolin-2-yl pivalate focus on its reactivity with various biological targets. Preliminary studies suggest interactions with enzymes and receptors that could lead to significant pharmacological effects. Understanding these interactions is crucial for predicting the compound's behavior in biological systems and its potential therapeutic uses.

Several compounds share structural similarities with 1,3-dioxoisoindolin-2-yl pivalate. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Nitro-1,3-dioxoisoindolin-2-yl pivalate | C13H12N2O6 | Contains a nitro group; potential for increased biological activity. |

| 1,3-Dioxoisoindolin-2-yl isobutyrate | C13H13NO | Similar structure; different ester group may affect reactivity. |

| 1-Hydroxyisoindoline | C9H9NO | Lacks dioxo functionality; simpler structure with different properties. |

Uniqueness of 1,3-Dioxoisoindolin-2-yl Pivalate

The uniqueness of 1,3-dioxoisoindolin-2-yl pivalate lies in its specific combination of functional groups and structural features that allow for diverse reactivity patterns and potential biological activities. Its ability to participate in a range of